- Preparation of benzenesulfonamide compounds as voltage-gated sodium channel inhibitors and their use as therapeutic agents, World Intellectual Property Organization, , ,
Cas no 955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate)

955028-90-7 structure
Nome do Produto:tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
N.o CAS:955028-90-7
MF:C11H21NO3
MW:215.289343595505
MDL:MFCD18791216
CID:4661796
PubChem ID:69093057
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- (3R,4R)-rel-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- tert-Butyl (3R,4R)-4-hydroxy-3-methyl-piperidine-1-carboxylate
- 1-piperidinecarboxylic acid, 4-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (3r,4r)-rel-
- trans-1-Boc-3-methylpiperidin-4-ol
- SB22055
- (3R,4R)-rel-1-Boc-3-methylpiperidin-4-ol
- (3R,4S)-rel-1-Boc-3-met
- rel-1,1-Dimethylethyl (3R,4R)-4-hydroxy-3-methyl-1-piperidinecarboxylate (ACI)
- trans-tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
- tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate
- trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester
- AS-52772
- rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- rel-tert-Butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- P15605
- cis-1-Boc-4-hydroxy-3-methylpiperidine
- trans-1-Boc-4-hydroxy-3-methylpiperidine
- trans-(3R,4R)-1-Boc-4-Hydroxy-3-methylpiperidine
- D79504
- MFCD18791216
- CS-0047862
- 955028-93-0
- EN300-211885
- (3R,4S)-rel-1-Boc-3-methylpiperidin-4-ol
- tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
- AKOS025396267
- 1290191-92-2
- 955028-90-7
- (3R,4R)-1-Boc-4-hydroxy-3-methyl-piperidine
- EN300-317930
- SCHEMBL4560509
-
- MDL: MFCD18791216
- Inchi: 1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
- Chave InChI: PSDMSGJMWVMEMV-RKDXNWHRSA-N
- SMILES: C(N1CC[C@@H](O)[C@H](C)C1)(=O)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 215.15214353g/mol
- Massa monoisotópica: 215.15214353g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 2
- Complexidade: 235
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.4
- Superfície polar topológica: 49.8
Propriedades Experimentais
- Densidade: 1.1±0.1 g/cm3
- Ponto de ebulição: 301.4±35.0 °C at 760 mmHg
- Ponto de Flash: 136.1±25.9 °C
- Pressão de vapor: 0.0±1.4 mmHg at 25°C
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317930-0.05g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 95% | 0.05g |
$86.0 | 2023-09-05 | |
Enamine | EN300-317930-0.25g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 95% | 0.25g |
$184.0 | 2023-09-05 | |
Enamine | EN300-317930-10.0g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |
955028-90-7 | 95% | 10.0g |
$1363.0 | 2023-02-24 | |
eNovation Chemicals LLC | Y1130380-5g |
trans-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester |
955028-90-7 | 95% | 5g |
$1335 | 2024-07-28 | |
TRC | T705663-50mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 50mg |
$ 160.00 | 2022-06-02 | ||
TRC | T705663-10mg |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester |
955028-90-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
abcr | AB463601-5 g |
trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester; . |
955028-90-7 | 5g |
€1,152.00 | 2022-03-01 | ||
eNovation Chemicals LLC | D587694-5G |
tert-butyl trans-4-hydroxy-3-methylpiperidine-1-carboxylate |
955028-90-7 | 97% | 5g |
$990 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS1129-50G |
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate |
955028-90-7 | 97% | 50g |
¥ 33,673.00 | 2023-04-12 | |
Enamine | EN300-317930-1.0g |
rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate, trans |
955028-90-7 | 95% | 1g |
$0.0 | 2023-06-07 |
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C → rt; 48 h, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 30 min, 0 °C; 0 °C → rt; 12 h, rt
Referência
- Preparation of pyrrolidine GPR40 modulators for treating diabetes and related conditions and other diseases., World Intellectual Property Organization, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; 2 h, rt
Referência
- Preparation of substituted bicyclic compounds useful as T cell activators for treatment of viral infections and proliferative disorders, United States, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 20 h, rt
Referência
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Oxygen Catalysts: Thioxanthone , Bis(acetylacetonato)nickel , Potassium hydrotris(3,5-dimethylpyrazolyl)borate Solvents: Dimethyl carbonate ; 1 h, 24 °C
Referência
- Nickel Catalysis via SH2 Homolytic Substitution: The Double Decarboxylative Cross-Coupling of Aliphatic AcidsJournal of the American Chemical Society, 2022, 144(46), 21278-21286,
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Raw materials
- trans-1-Benzyl-3-methyl-piperidin-4-ol
- cis-1-tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- rel-1,1-Dimethylethyl (3R,4R)-4-(benzoyloxy)-3-methyl-1-piperidinecarboxylate
- rac-(3R,4R)-3-methylpiperidin-4-ol
- Iodomesitylene Diacetate
- Di-tert-butyl dicarbonate
- tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Preparation Products
tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate Literatura Relacionada
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
955028-90-7 (tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate) Produtos relacionados
- 1807006-99-0(3-Bromo-6-fluoro-2-hydroxymandelic acid)
- 1072951-40-6(2-(Ethoxycarbonyl)-4-fluorophenylboronic Acid)
- 2138276-91-0(4-(3-Amino-2,4-difluorophenyl)-2-fluorobenzaldehyde)
- 1538194-98-7(4-(2-methoxypyridin-3-yl)butan-2-ol)
- 862699-26-1(2-Amino-4-chloro-6-fluorophenol)
- 2229370-58-3(3-(1,1-difluoroethyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 55749-98-9(Bombesin (8-14) acetate salt H-Trp-Ala-Val-Gly-His-Leu-Met-NH2 acetate salt)
- 2137779-78-1(4-Oxazolecarboxylic acid, 5-[(phenylamino)methyl]-)
- 313553-50-3(N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-butoxybenzamide)
- 2172218-55-0(2-4-(sulfanylmethyl)phenoxyacetonitrile)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:955028-90-7)tert-butyl trans-4-hydroxy-3-methyl-piperidine-1-carboxylate

Pureza:99%/99%
Quantidade:5g/1g
Preço ($):945.0/249.0